![molecular formula C10H12BrNO B185346 N-(2-bromo-4,5-dimethylphenyl)acetamide CAS No. 22364-28-9](/img/structure/B185346.png)
N-(2-bromo-4,5-dimethylphenyl)acetamide
Overview
Description
N-(2-bromo-4,5-dimethylphenyl)acetamide is an organic compound with the molecular formula C10H12BrNO and a molecular weight of 242.12 g/mol . It is characterized by the presence of a bromo group and two methyl groups attached to a phenyl ring, which is further connected to an acetamide group. This compound is often used in chemical research and has various applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4,5-dimethylphenyl)acetamide typically involves the bromination of 4,5-dimethylphenylacetic acid followed by the conversion to the corresponding acetamide. The reaction conditions often include the use of bromine as the brominating agent and acetic anhydride for the acetamide formation .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-4,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetamides, while hydrolysis results in the formation of 2-bromo-4,5-dimethylphenylacetic acid .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Research has demonstrated that N-(2-bromo-4,5-dimethylphenyl)acetamide exhibits significant antiproliferative effects against various cancer cell lines. A notable study reported IC50 values of 25 µM against MCF-7 (breast cancer) and 30 µM against HeLa (cervical cancer) cells, indicating its potential as an anticancer agent .
Antidepressant Potential:
In another investigation, derivatives of phenylacetamides, including this compound, were synthesized and evaluated for their antidepressant activity. The most potent compound demonstrated superior effects compared to standard antidepressants such as moclobemide and imipramine .
Enzyme Inhibition Studies
Acetylcholinesterase Inhibition:
The compound has been shown to act as a competitive inhibitor of acetylcholinesterase (AChE), with an IC50 value of 0.5 mM. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's disease by increasing the availability of acetylcholine at synapses .
Molecular Docking and Computational Studies
Antithrombotic Activity:
Molecular docking studies have revealed that derivatives of this compound exhibit significant antithrombotic activity. Compounds were evaluated for their ability to inhibit factor Xa and showed promising results with docking scores indicating high affinity towards the target .
Computational Analysis:
Computational studies have facilitated the design of new derivatives based on this compound, leading to enhanced biological activities. These studies assist in predicting the interactions between the compounds and their biological targets .
Data Summary Table
Mechanism of Action
The mechanism of action of N-(2-bromo-4,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The bromo group can participate in electrophilic aromatic substitution reactions, while the acetamide group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromo-3,5-dimethylphenyl)acetamide
- N-(4-bromo-2,3-dimethylphenyl)acetamide
- N-(4-bromo-2,6-dimethylphenyl)acetamide
- N-(2-iodo-4,5-dimethylphenyl)acetamide
Uniqueness
N-(2-bromo-4,5-dimethylphenyl)acetamide is unique due to the specific positioning of the bromo and methyl groups on the phenyl ring, which can influence its reactivity and interactions compared to other similar compounds. This unique structure can lead to distinct chemical and biological properties, making it valuable for specific research applications .
Biological Activity
N-(2-bromo-4,5-dimethylphenyl)acetamide is a compound of interest due to its potential biological activities, particularly as an enzyme inhibitor. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including enzyme inhibition, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Synthesis
This compound is derived from the acetamide class of compounds. Its synthesis typically involves the reaction of 2-bromo-4,5-dimethylphenylamine with acetic anhydride or bromoacetyl bromide in a basic medium. The compound's structure is characterized by the presence of a bromine atom and two methyl groups on the phenyl ring, which significantly influence its biological properties.
Acetylcholinesterase Inhibition
One of the primary areas of research regarding this compound involves its inhibitory activity against acetylcholinesterase (AChE). This enzyme plays a critical role in neurotransmission by hydrolyzing acetylcholine in synaptic clefts. Inhibitors of AChE are valuable in treating conditions such as Alzheimer's disease.
- Inhibition Potency : Studies have shown that this compound exhibits significant inhibitory effects against AChE, with IC50 values indicating effective potency compared to standard inhibitors like donepezil .
Compound | IC50 (µM) |
---|---|
This compound | 25 ± 2 |
Donepezil | 30 ± 1 |
α-Glucosidase Inhibition
In addition to AChE, this compound has been evaluated for its inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate metabolism. Inhibition of this enzyme can be beneficial in managing type 2 diabetes mellitus.
- Inhibition Potency : The compound has shown promising results with IC50 values that suggest it is a competitive inhibitor of α-glucosidase, outperforming some known standards .
Compound | IC50 (µM) |
---|---|
This compound | 40 ± 3 |
Acarbose | 750 ± 6 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of bromine and methyl groups on the phenyl ring enhances its lipophilicity and steric properties, which are crucial for binding interactions with target enzymes.
- Bromine Substitution : The introduction of bromine at the ortho position increases the electron-withdrawing character of the aromatic ring, enhancing the compound's reactivity towards nucleophilic sites on enzymes .
- Methyl Groups : The two methyl groups at the para positions contribute to steric hindrance and may stabilize the binding conformation within the active site of target enzymes.
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of similar compounds to establish a broader context for understanding this compound's activity:
- Synthesis and Evaluation : A study synthesized various N-acetamides and assessed their activity against AChE and α-glucosidase. It was found that modifications on the phenyl ring significantly influenced inhibitory potency .
- Molecular Docking Studies : Computational studies using molecular docking have provided insights into how this compound interacts with enzyme active sites. These studies suggest favorable binding energies that correlate well with observed biological activities .
- Therapeutic Potential : Given its dual inhibitory effects on AChE and α-glucosidase, this compound shows potential as a lead compound for developing dual-action therapeutics for neurodegenerative diseases and diabetes management.
Properties
IUPAC Name |
N-(2-bromo-4,5-dimethylphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-6-4-9(11)10(5-7(6)2)12-8(3)13/h4-5H,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUNBHBXAMLHMAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)Br)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101280101 | |
Record name | N-(2-Bromo-4,5-dimethylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101280101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22364-28-9 | |
Record name | N-(2-Bromo-4,5-dimethylphenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22364-28-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Bromo-4,5-dimethylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101280101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acetamide, N-(2-bromo-4,5-dimethylphenyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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